REACTION_CXSMILES
|
Cl.[C:2]([NH:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)(=[O:4])[CH3:3].Cl.Cl[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.C(=O)([O-])O.[Na+]>CC(C)CCO>[C:2]([NH:5][CH:6]1[CH2:11][CH2:10][N:9]([C:18]2[CH:17]=[CH:16][N:15]=[CH:14][CH:19]=2)[CH2:8][CH2:7]1)(=[O:4])[CH3:3] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
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1.79 g
|
Type
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reactant
|
Smiles
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Cl.C(C)(=O)NC1CCNCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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Cl.ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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CC(CCO)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature for 16 hours
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Duration
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16 h
|
Type
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FILTRATION
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Details
|
The cooled mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica
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Type
|
WASH
|
Details
|
eluting with methanol/dichloromethane (1:2 v/v)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1CCN(CC1)C1=CC=NC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |